An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl Methyl Sulfone
An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorophenyl methyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document presents quantitative data in a structured format, details common experimental protocols for property determination, and visualizes a relevant biological pathway.
Core Physicochemical Properties
4-Chlorophenyl methyl sulfone is a versatile organic compound recognized for its stability and utility as a synthetic building block.[1] Its physicochemical characteristics are fundamental to its application in various chemical processes. A summary of these properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₂S | [2] |
| Molecular Weight | 190.65 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 90-98 °C | [1] |
| Boiling Point | 330.2 ± 34.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| LogP (Octanol-Water Partition Coefficient) | 1.1 (Predicted) | [3] |
| pKa (of α-protons in DMSO) | ~31 (Estimated) | |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
The accurate determination of physicochemical properties is crucial for the successful application of 4-Chlorophenyl methyl sulfone in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered 4-Chlorophenyl methyl sulfone is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.
-
Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity (e.g., 5 mL) of the substance, if in liquid form or melted, is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of 4-Chlorophenyl methyl sulfone is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved 4-Chlorophenyl methyl sulfone in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. LogP is the logarithm of this coefficient.
Methodology: Shake-Flask Method
-
Preparation: A known amount of 4-Chlorophenyl methyl sulfone is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
-
Analysis: The concentration of 4-Chlorophenyl methyl sulfone in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
pKa Determination
The pKa value indicates the strength of an acid in a solution. For 4-Chlorophenyl methyl sulfone, the most relevant pKa is that of the protons on the methyl group (α-protons), which are weakly acidic.
Methodology: Spectrophotometric Titration
-
Solution Preparation: A solution of 4-Chlorophenyl methyl sulfone is prepared in a suitable solvent system, often a mixture of an organic solvent and water, containing a universal pH indicator.
-
Titration: The solution is titrated with a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The UV-Vis absorbance spectrum of the solution is recorded at regular intervals throughout the titration.
-
Analysis: The changes in the absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the compound are plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. Due to the very high pKa of the α-protons of sulfones, this determination is typically performed in a non-aqueous solvent like DMSO.
Biological Relevance and Signaling Pathway
4-Chlorophenyl methyl sulfone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory properties.[1] While the specific mechanism of action for this compound is not extensively detailed, the broader class of sulfone derivatives has been shown to exhibit anti-inflammatory effects. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some sulfur compounds have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
The following diagram illustrates the proposed inhibitory effect of sulfone compounds on the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory action of sulfone compounds via inhibition of the NF-κB pathway.
